Fmoc-3,5-dibromo-L-tyrosine

Descripción general

Descripción

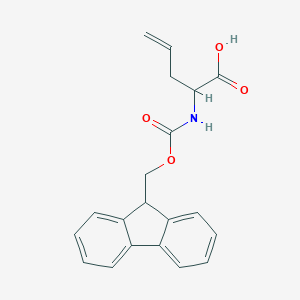

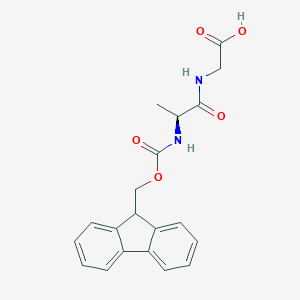

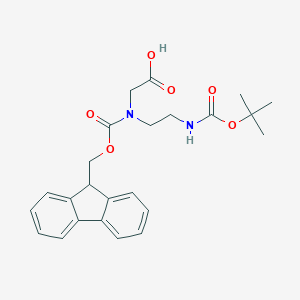

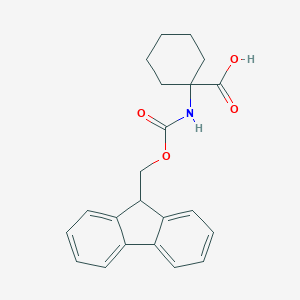

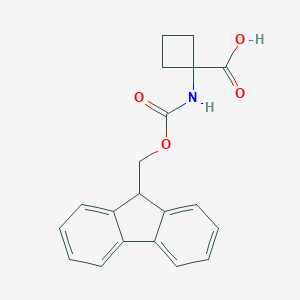

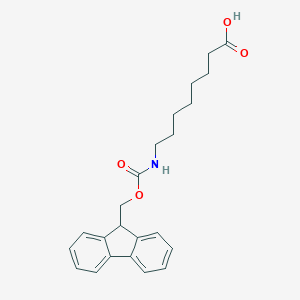

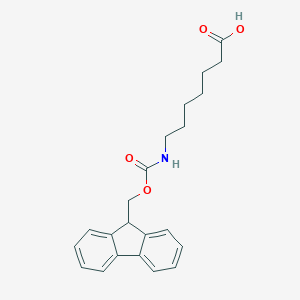

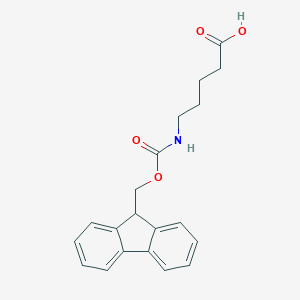

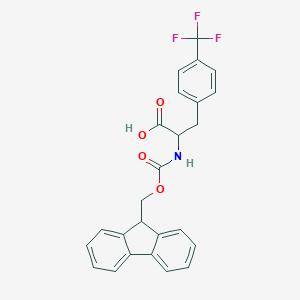

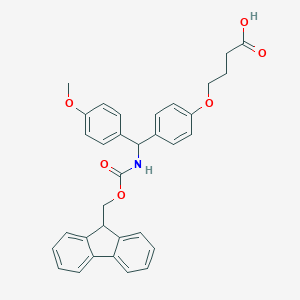

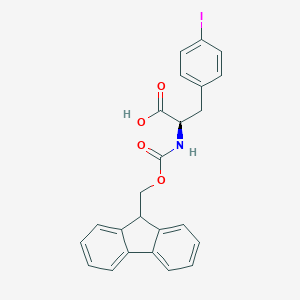

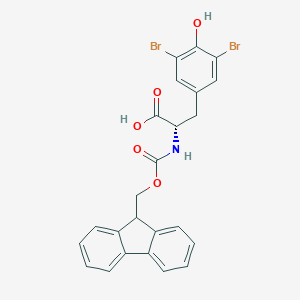

Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . It has a molecular weight of 561.23 . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

Fmoc-3,5-dibromo-L-tyrosine is synthesized from L-Tyrosine . The Fmoc group is typically removed with a base such as pyridine .Molecular Structure Analysis

The IUPAC name for Fmoc-3,5-dibromo-L-tyrosine is (2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid . The InChI code for the compound is 1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 .Chemical Reactions Analysis

Fmoc-3,5-dibromo-L-tyrosine is used in proteomics studies and solid phase peptide synthesis techniques . It is a precursor for the formation of iodinated thyroid hormones .Physical And Chemical Properties Analysis

Fmoc-3,5-dibromo-L-tyrosine is a white crystal . It has a melting point of 184-193°C . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Fmoc-3,5-dibromo-L-tyrosine is an Fmoc protected tyrosine derivative . The Fmoc group is a common protective group in organic chemistry, used in the synthesis of peptides . Here are some potential applications:

-

Peptide Synthesis

-

Proteomics Studies

-

Synthesis of Bioactive Peptides

-

Drug Discovery

- Fmoc-3,5-dibromo-L-tyrosine could potentially be used in drug discovery . By incorporating this amino acid into peptides, researchers can create new compounds with unique properties .

- The specific methods would involve peptide synthesis and subsequent testing of the peptides for biological activity .

-

Chemical Biology Research

-

Material Science

-

Synthesis of Leu-EnkephalinAmide

- Fmoc-3,5-dibromo-L-tyrosine can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .

- This involves the step-by-step addition of amino acids to a growing peptide chain which is attached to insoluble polymer beads .

- The specific outcomes would depend on the particular peptide being synthesized and its intended use .

-

Synthesis of Amino Acid Derivatives

-

Research Use

- Fmoc-3,5-dibromo-L-tyrosine is often used for research purposes .

- It can be used in a variety of experiments, including those investigating protein structure and function, peptide synthesis, and more .

- The specific methods and outcomes would depend on the particular research question being investigated .

-

Material Science

Safety And Hazards

Direcciones Futuras

Fmoc-3,5-dibromo-L-tyrosine is a common metabolite of L-Tyrosine in marine organisms, particularly in sponges, and serves as the basic structural element for an important class of marine bromotyrosine alkaloids, with potent antimicrobial, antitumor, and antimalarial activities . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Propiedades

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAVNNURVZYVLW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462524 | |

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,5-dibromo-L-tyrosine | |

CAS RN |

201484-26-6 | |

| Record name | Fmoc-3,5-dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.